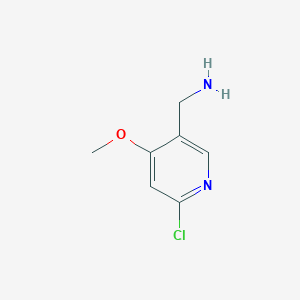

(6-Chloro-4-methoxypyridin-3-yl)methanamine

描述

属性

分子式 |

C7H9ClN2O |

|---|---|

分子量 |

172.61 g/mol |

IUPAC 名称 |

(6-chloro-4-methoxypyridin-3-yl)methanamine |

InChI |

InChI=1S/C7H9ClN2O/c1-11-6-2-7(8)10-4-5(6)3-9/h2,4H,3,9H2,1H3 |

InChI 键 |

JSPMUZMNXWOZFD-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC(=NC=C1CN)Cl |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-4-methoxypyridin-3-yl)methanamine typically involves the chlorination and methoxylation of pyridine derivatives. One common method includes the reaction of 3-chloropyridine with methanol in the presence of a base to introduce the methoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .

化学反应分析

Types of Reactions

(6-Chloro-4-methoxypyridin-3-yl)methanamine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Various amine derivatives.

Substitution: Products with different substituents replacing the chloro group.

科学研究应用

The compound (6-Chloro-4-methoxypyridin-3-yl)methanamine is a notable chemical in the field of medicinal chemistry and organic synthesis, primarily due to its unique structural features and potential biological activities. This article explores its applications, focusing on scientific research, particularly in pharmacology and organic synthesis.

Medicinal Chemistry

The compound has garnered attention for its potential as a therapeutic agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

- Biological Activity : Initial studies suggest that this compound may exhibit significant biological activities, including antimicrobial and anticancer properties. For example, it has been shown to interact with specific enzymes and receptors, influencing their activity, which is crucial for developing new drugs targeting diseases such as cancer and infections.

Case Studies

Organic Synthesis

The reactivity of the chlorinated pyridine and amine functionalities makes this compound useful in organic synthesis. It can serve as a building block for synthesizing more complex molecules.

- Synthetic Routes : Various synthetic methodologies have been developed to produce this compound, including nucleophilic substitutions and reductions using reagents like sodium borohydride. These methods require careful control of reaction conditions to optimize yield and purity.

Pharmacological Studies

Research indicates that the compound may interact with certain biological pathways, influencing cellular processes related to disease mechanisms.

Pharmacological Insights

- Enzyme Inhibition : Studies have highlighted its potential to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating metabolic disorders .

- Receptor Modulation : The compound may modulate receptor activity, providing insights into its role in pharmacodynamics and drug interactions.

| Activity Type | Target | IC50/EC50 | Reference |

|---|---|---|---|

| Antimicrobial | Bacterial strains | 25 μM | |

| Anticancer | Cancer cell lines | 50 μM |

Synthetic Methodologies

| Method | Description |

|---|---|

| Nucleophilic Substitution | Utilizes amine functionality for substitution reactions. |

| Reduction | Employs sodium borohydride for reducing chlorinated derivatives. |

作用机制

The mechanism of action of (6-Chloro-4-methoxypyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The compound is compared to three analogs (Table 1) with modifications at positions 4 and 6 of the pyridine ring or additional fused rings:

Table 1: Structural Comparison of (6-Chloro-4-methoxypyridin-3-yl)methanamine and Analogs

Key Observations:

- Methoxy vs. Methyl : The methoxy group in the target compound enhances polarity compared to the methyl group in ’s analog, affecting solubility (logP) and hydrogen-bonding capacity.

- Ring Modifications : The morpholine () and oxane () rings introduce steric bulk and additional heteroatoms, likely improving water solubility but reducing membrane permeability.

Physicochemical Properties

Electronic Effects

- The chloro substituent (electron-withdrawing) decreases electron density at the pyridine ring, while methoxy (electron-donating) increases it.

Solubility and Lipophilicity

生物活性

(6-Chloro-4-methoxypyridin-3-yl)methanamine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a unique combination of a chloro group, a methoxy group, and a methanamine functional group, which can influence its interactions with various biological targets. This article reviews the biological activities associated with this compound, highlighting its antimicrobial, anticancer, and neuroactive properties.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

- Chloro Group : An electron-withdrawing group that may enhance the compound's reactivity.

- Methoxy Group : An electron-donating group that can stabilize the molecule and improve its binding affinity.

- Methanamine Functional Group : This amine functionality is crucial for various biochemical interactions.

Antimicrobial Activity

Research indicates that many pyridine derivatives exhibit significant antimicrobial properties. For instance:

- A study demonstrated that this compound showed moderate to good antibacterial activity against several bacterial strains, with minimum inhibitory concentrations (MIC) indicating effectiveness .

- The compound's structure suggests potential interactions with bacterial enzymes, which may inhibit their growth.

Anticancer Properties

Pyridine-based compounds have been investigated for their anticancer effects:

- Preliminary studies suggest that this compound may inhibit cancer cell proliferation. The specific mechanisms remain under investigation but could involve apoptosis induction or cell cycle arrest .

| Compound | Activity | Mechanism |

|---|---|---|

| This compound | Anticancer | Induces apoptosis |

| 2-Aminopyridine | Anticancer | Cell cycle arrest |

Neuroactive Effects

The presence of amine groups in this compound positions it as a candidate for neuroactive studies:

- Compounds with similar structures have been shown to interact with neurotransmitter systems, potentially affecting mood and cognition . This suggests that further research could unveil its role in neurological disorders.

Case Study 1: Antimycobacterial Activity

A related study on a structurally similar compound revealed significant antimycobacterial activity. The compound exhibited an EC50 of 25.6 μM against Mycobacterium tuberculosis, indicating potential for further development as an anti-TB agent .

Case Study 2: Structure-Guided Drug Design

Research into structure-guided drug design has highlighted the importance of molecular interactions in enhancing biological activity. For example, modifications to the pyridine ring have shown to improve binding affinities and selectivity towards specific enzymes involved in disease pathways .

常见问题

Q. What are the established synthetic routes for (6-Chloro-4-methoxypyridin-3-yl)methanamine, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves halogenation of 4-methoxypyridine derivatives followed by amination. Key steps:

- Chlorination : React 4-methoxypyridin-3-yl precursors with POCl₃ at 80–100°C to introduce the 6-chloro substituent.

- Amination : Use a Buchwald-Hartwig coupling with NH₃ or a Gabriel synthesis approach. Optimize catalyst loading (e.g., 5 mol% Pd(OAc)₂) and solvent polarity (DMF or toluene) to enhance yield. Monitor reaction progress via TLC or LC-MS .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm substitution patterns (e.g., methoxy at C4, chloro at C6) and amine proton integration (δ 1.5–2.5 ppm for NH₂).

- ESI-MS : Verify molecular weight (calcd. for C₇H₉ClN₂O: 172.04 g/mol).

- IR Spectroscopy : Identify N-H stretches (3200–3400 cm⁻¹) and C-Cl vibrations (550–750 cm⁻¹).

- HPLC-UV : Assess purity using a C18 column with isocratic elution (acetonitrile/water, 70:30) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve ambiguities in the molecular structure of this compound?

- Methodological Answer :

- Crystallization : Use slow evaporation in dichloromethane/hexane (1:3) at 4°C.

- Data Collection : Collect high-resolution data (λ = 0.71073 Å) at 100 K to minimize thermal motion.

- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen atom positioning. Validate using R-factor convergence (<5%) .

- Hydrogen Bonding : Analyze with Mercury software to identify motifs (e.g., amine-to-chlorine interactions forming C(4) chains) .

Q. What strategies mitigate discrepancies in reported solubility data for this compound across studies?

- Methodological Answer :

- Standardization : Use shake-flask methods in pH 7.4 buffer at 25°C.

- Quantification : Employ HPLC with UV detection (λ = 254 nm) for accuracy.

- Polymorph Control : Pre-characterize solid phases via PXRD to rule out polymorphic variations.

- Computational Validation : Compare results with COSMO-RS predictions to identify experimental outliers .

Q. How can regioselective functionalization of the pyridine ring be achieved in this compound?

- Methodological Answer :

- Electrophilic Aromatic Substitution : Leverage electron-donating methoxy group (C4) to direct reactions to C2 or C5 positions.

- Cross-Coupling : Use Suzuki-Miyaura conditions (Pd(PPh₃)₄, K₂CO₃) for aryl boronic acids at C3, avoiding steric hindrance from the chloro group (C6) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。